
1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, also known as indole-3-carbaldehyde or 3-formylindole , is a metabolite derived from dietary L-tryptophan. It is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus. This compound plays a significant role in cell biology and exhibits various biologically vital properties .
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route is the Fischer indole synthesis, where hydrazine reacts with phthalic anhydride to yield the intermediate compound, followed by dehydration to form the target compound .
Molecular Structure Analysis
The molecular formula of this compound is C19H19NO3 . Its average mass is approximately 309.36 g/mol . The chemical structure consists of an indole ring with a benzyl group, a methoxy group, and a methyl group attached at specific positions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation to indole-3-carboxylic acid and condensation with nitromethane in a Henry reaction to form 3-nitrovinyl indole .
Physical And Chemical Properties Analysis
Wirkmechanismus
Target of Action
1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . This compound has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its biological activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the biological activities of indole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular levels .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde in laboratory experiments is that it is a relatively non-toxic compound. It has also been found to be relatively stable in aqueous solutions. However, this compound is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde. These include further exploration of its biochemical and physiological effects, as well as further research into its mechanisms of action. Additionally, further research could be done to determine its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent. Other potential future directions include exploring its potential as a drug delivery system, or as a tool for studying the effects of environmental pollutants on human health.
Synthesemethoden
1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can be synthesized by a variety of methods. One method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with benzyl bromide in the presence of sodium hydroxide. This reaction produces this compound.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde has been used in various scientific research applications, including the study of its biochemical and physiological effects. It has been used to study the mechanisms of action of various drugs, as well as to study the effects of various environmental contaminants on human health. This compound has also been used to study the effects of various drugs on the immune system, as well as to study the effects of various environmental pollutants on the nervous system.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzyl-5-methoxy-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-17(12-20)16-10-15(21-2)8-9-18(16)19(13)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMCMJODXKLFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



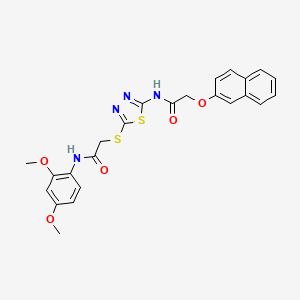
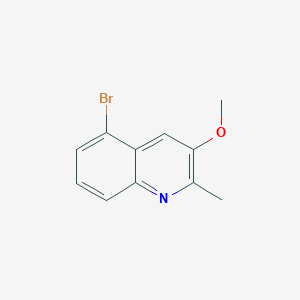


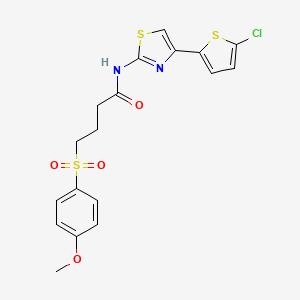
![ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2879686.png)
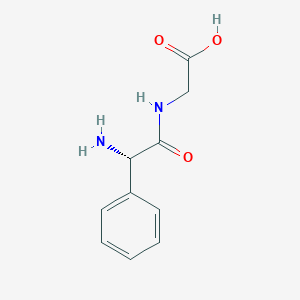

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one](/img/structure/B2879691.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879692.png)
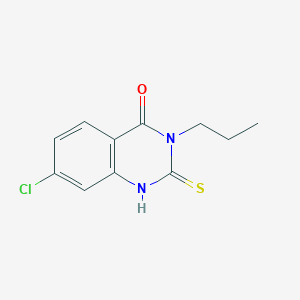
![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)